1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene
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Overview
Description
1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a methoxymethoxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the alkylation of 4-methylphenol with 2-(methoxymethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in tetrahydrofuran, lithium aluminum hydride in ether.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene involves its interaction with molecular targets through its functional groups. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets and pathways.
Comparison with Similar Compounds
- 1-[2-(Methoxyethoxy)ethyl]-4-methylbenzene
- 1-[2-(Ethoxymethoxy)ethyl]-4-methylbenzene
- 1-[2-(Methoxymethoxy)ethyl]-4-ethylbenzene
Uniqueness: 1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene is unique due to the presence of the methoxymethoxy group, which imparts specific chemical properties and reactivity. This functional group can enhance the compound’s solubility in organic solvents and influence its interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
1-[2-(methoxymethoxy)ethyl]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10-3-5-11(6-4-10)7-8-13-9-12-2/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMHOQWZCGVTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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